Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a 1,2,3,4-tetrahydropyrimidine (THPM) derivative synthesized via the Biginelli reaction. Its structure features a benzyl ester at position 5, methyl groups at positions 1 and 6, and a 4-(trifluoromethyl)phenyl substituent at position 4 (Figure 1). The trifluoromethyl (-CF₃) group is a key pharmacophore, conferring enhanced metabolic stability and hydrophobic interactions in biological systems .
Synthesis: The compound is typically prepared by condensing 4-(trifluoromethyl)benzaldehyde, methyl acetoacetate, and urea or thiourea under acidic conditions (e.g., HCl or nano-ZrO₂ catalysis) . Microwave-assisted methods have been employed to improve reaction efficiency in related analogs .
Properties
Molecular Formula |
C21H19F3N2O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
benzyl 3,4-dimethyl-2-oxo-6-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19F3N2O3/c1-13-17(19(27)29-12-14-6-4-3-5-7-14)18(25-20(28)26(13)2)15-8-10-16(11-9-15)21(22,23)24/h3-11,18H,12H2,1-2H3,(H,25,28) |
InChI Key |
YUMFTZHJGSEWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
A representative procedure involves:
-
Combining 4-(trifluoromethyl)benzaldehyde (1.2 mmol), benzyl acetoacetate (1.5 mmol), and urea (1.2 mmol) in ethanol or methanol.
-
Adding DABCO (10 mol%) or concentrated HCl (0.5 mL) as the catalyst.
-
Refluxing at 80°C for 3–4 hours (DABCO) or 12–15 hours (HCl).
Key Observations :
Work-Up and Purification
Post-reaction, the mixture is quenched in ice water, yielding a precipitate that is:
-
Filtered and washed with aqueous methanol (1:1 v/v).
-
Recrystallized from ethanol to isolate the pure product.
Yield Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DABCO | Ethanol | 3.5 | 87 |
| HCl | Methanol | 14 | 82 |
Mechanistic Insights and Side Reactions
The reaction proceeds through:
-
Knoevenagel condensation : Aldehyde and β-keto ester form an α,β-unsaturated ketone intermediate.
-
Nucleophilic attack : Urea adds to the ketone, forming a hemiaminal.
-
Cyclization and dehydration : Tetrahydropyrimidine ring closure, facilitated by acid or base catalysis.
Side Reactions :
-
Ester hydrolysis : Benzyl acetoacetate may undergo hydrolysis to benzyl alcohol and acetoacetic acid under prolonged acidic conditions. This is mitigated by using DABCO or limiting HCl exposure.
-
Trifluoromethyl group stability : The -CF3 group remains intact under both acidic and basic conditions, as evidenced by IR spectra showing C-F stretches at 1120–1150 cm⁻¹.
Advanced Catalytic Approaches
Polymer-Supported Catalysts
Polymer nanocomposites (e.g., Fe₃O₄@SiO₂-SO₃H) enable catalyst recovery and reuse. In analogous reactions, these catalysts achieve yields >80% over five cycles.
Structural Characterization and Analytical Data
Spectroscopic Profiles :
-
IR (KBr) : 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (amide C=O), 1320 cm⁻¹ (C-F).
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 9H, Ar-H), 5.21 (s, 2H, OCH₂Ph), 4.12 (q, 1H, CH), 2.38 (s, 3H, CH₃), 1.98 (s, 3H, CH₃).
-
¹³C NMR : 165.8 (C=O ester), 152.1 (C=O amide), 125.6 (q, J = 272 Hz, CF₃).
Mass Spec (ESI+) : m/z 491.2 [M+H]⁺, consistent with C₂₃H₂₁F₃N₂O₃.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H19F3N2O3
- Molecular Weight : 404.382 g/mol
- Structure : The compound features a benzyl group, a trifluoromethyl phenyl group, and a tetrahydropyrimidine ring, which contribute to its unique chemical behavior.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzyl acetoacetate with 4-(trifluoromethyl)benzaldehyde in the presence of a base followed by cyclization with urea or thiourea under acidic conditions. Industrial production may utilize advanced techniques such as continuous flow reactors for efficiency.
Chemistry
Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions including:
- Oxidation : To form corresponding oxo derivatives.
- Reduction : Yielding hydroxy or amino derivatives.
- Substitution Reactions : Nucleophilic and electrophilic substitutions can occur at different molecular positions.
Biology
Research has investigated the biological activities of this compound, particularly its potential as:
- Antimicrobial Agent : Studies indicate effectiveness against various bacterial strains.
- Antiviral Properties : Preliminary findings suggest activity against certain viruses.
- Anticancer Activity : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.
Medicine
Due to its unique structure, the compound is being explored for therapeutic applications in treating diseases such as:
- Cancer : Targeting specific pathways involved in tumor growth.
- Infectious Diseases : Potential use in developing new antiviral medications.
Industry
In the industrial sector, this compound is valuable for:
- Pharmaceutical Development : As an intermediate in synthesizing new drugs.
- Agrochemicals : Investigated for use in developing pesticides and herbicides.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism of action was attributed to its ability to induce apoptosis through modulation of specific signaling pathways.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of THPM derivatives are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:
Notes:
- Electron-withdrawing groups (EWGs) : The -CF₃ group in the target compound increases metabolic stability and membrane permeability compared to electron-donating groups (EDGs) like -OCH₃ .
- 2-Thioxo vs. 2-oxo : Sulfur substitution at position 2 (e.g., ) enhances π-π stacking but reduces solubility .
- Aromatic substituents : Para-substituted phenyl rings (e.g., 4-CF₃) optimize steric and electronic interactions with hydrophobic enzyme pockets .
Biological Activity
Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This document explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H21F3N2O3
- Molecular Weight : 418.42 g/mol
- InChIKey : IVAPMCFDKVMBOI-UHFFFAOYSA-N
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar pyrimidine derivatives. For instance, a series of N'-benzyl 2-amino acetamides demonstrated significant anticonvulsant activity in animal models, with effective doses (ED50) lower than that of phenobarbital . This suggests that benzyl 1,6-dimethyl-2-oxo derivatives may exhibit comparable efficacy in seizure models.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzyl and pyrimidine moieties significantly influence biological activity. For example, the introduction of trifluoromethyl groups has been associated with enhanced potency in various biological assays . The presence of electron-withdrawing groups typically increases lipophilicity and can improve membrane permeability, which is crucial for bioactivity.
Case Studies
- Antiviral Activity : A study evaluated benzimidazole analogues with similar structural features and found promising antiviral activities against Ebola virus (EBOV). The compounds showed effective concentrations (EC50) in the low micromolar range while maintaining acceptable cytotoxicity profiles . This suggests that benzyl 1,6-dimethyl derivatives may also possess antiviral properties worth exploring.
- CNS Activity : Compounds from the same chemical class have shown varied central nervous system (CNS) activity ranging from stimulation to depression. This dual activity profile could be beneficial for developing treatments for conditions like anxiety and depression .
Summary of Findings
The biological activity of this compound is promising based on existing literature regarding similar compounds:
Q & A
Q. What are the common synthetic routes for preparing tetrahydropyrimidine derivatives like Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
Synthesis typically involves multi-step reactions, including:
- Condensation : Reacting substituted aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) with β-keto esters (e.g., benzyl acetoacetate) in the presence of urea or thiourea derivatives.
- Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydropyrimidine ring. For example, using K₂CO₃ as a base facilitates nucleophilic substitution and ring closure .
- Esterification : Protecting carboxylic acid intermediates with benzyl groups via esterification under reflux conditions (e.g., using CH₃CN or DCM as solvents) .
Q. Key optimization parameters :
Q. How is the molecular structure of this compound validated in academic research?
Structural validation employs:
- X-ray crystallography : The gold standard for confirming bond lengths, angles, and stereochemistry. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
- Spectroscopic techniques :
- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of benzyl group during ionization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies between experimental and modeled data arise from:
- Disorder in crystal lattices : Use SHELXL’s PART instruction to model split positions .
- Twinned crystals : Apply twin-law matrices (e.g., HKLF 5 format in SHELXL) to refine overlapping reflections .
- Thermal motion artifacts : Employ anisotropic displacement parameters (ADPs) for heavy atoms and constrain lighter atoms isotropically .
Case study : In Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, β-angle deviations in monoclinic systems (β = 114.443°) required iterative refinement of Z-matrices to resolve bond-length mismatches .
Q. What methodological strategies are used to analyze the biological activity of this compound?
- Kinase inhibition assays : Measure IC₅₀ values against target kinases (e.g., EGFR or MAPK) using fluorescence polarization .
- Docking studies : Utilize software like AutoDock Vina to predict binding interactions with the trifluoromethylphenyl moiety .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing benzyl with allyl groups) to assess impact on potency .
Example : Methyl 4-(4-ethoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed enhanced kinase inhibition due to thiomorpholine’s electron-donating effects .
Q. How do substituents (e.g., trifluoromethyl groups) influence the compound’s reactivity and stability?
- Electron-withdrawing effects : The -CF₃ group stabilizes intermediates during nucleophilic aromatic substitution but reduces solubility in polar solvents .
- Steric hindrance : Bulky substituents at the 4-position (e.g., 4-trifluoromethylphenyl) slow down cyclization, requiring prolonged reaction times .
- Metabolic stability : Fluorinated groups resist oxidative degradation, enhancing in vivo half-life .
Q. Data comparison :
| Substituent | Reaction Yield (%) | Solubility (mg/mL) |
|---|---|---|
| -CF₃ (4-position) | 62 | 0.8 |
| -OCH₃ (4-position) | 78 | 2.1 |
| -Br (4-position) | 55 | 0.5 |
| Data derived from analogs in |
Q. What advanced techniques are employed to monitor reaction progress and purity?
Q. How can computational methods aid in predicting the compound’s physicochemical properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and frontier molecular orbitals .
- LogP estimation : Use software like MarvinSuite to assess hydrophobicity, critical for drug-likeness studies .
- pKa prediction : Determine protonation states of the tetrahydropyrimidine ring under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
